[4-[Chloro(difluoro)methoxy]phenyl]hydrazine;hydrochloride
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Overview
Description
[4-[Chloro(difluoro)methoxy]phenyl]hydrazine;hydrochloride: is a chemical compound that belongs to the class of hydrazines. It is characterized by the presence of a phenyl ring substituted with a chloro(difluoro)methoxy group and a hydrazine moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[Chloro(difluoro)methoxy]phenyl]hydrazine;hydrochloride typically involves the reaction of 4-[Chloro(difluoro)methoxy]benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of hydrazine derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, it can be used in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[Chloro(difluoro)methoxy]phenyl]hydrazine;hydrochloride involves its interaction with biological molecules through its hydrazine moiety. This group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. These interactions can affect various biochemical pathways, including enzyme inhibition and modulation of signal transduction.
Comparison with Similar Compounds
Phenylhydrazine: Lacks the chloro(difluoro)methoxy group, making it less reactive in certain substitution reactions.
4-Chlorophenylhydrazine: Contains a chlorine atom but lacks the difluoromethoxy group, affecting its chemical properties and reactivity.
4-Difluoromethoxyphenylhydrazine: Contains the difluoromethoxy group but lacks the chlorine atom, leading to different reactivity patterns.
Uniqueness: The presence of both chloro and difluoromethoxy groups in [4-[Chloro(difluoro)methoxy]phenyl]hydrazine;hydrochloride imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for forming stable hydrazone derivatives.
Properties
IUPAC Name |
[4-[chloro(difluoro)methoxy]phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERMNAPUZPBHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)(F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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